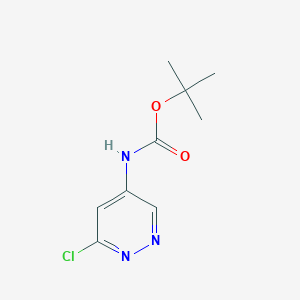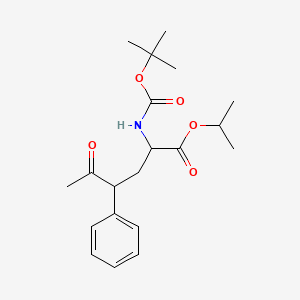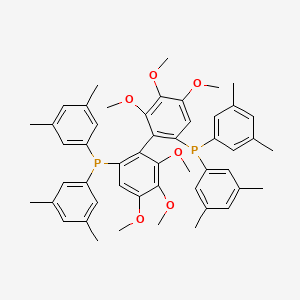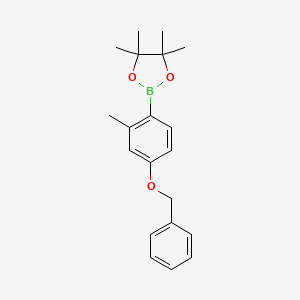
tert-Butyl N-(6-chloropyridazin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate (also known as TBPC) is a synthetic compound that has been used in various scientific research applications. TBPC has been found to have a wide range of biochemical and physiological effects, and is often used in laboratory experiments due to its advantages and limitations.
Aplicaciones Científicas De Investigación
TBPC has been used in a variety of scientific research applications, including drug delivery, cancer research, and biotechnology. It has been used to study the effects of various drugs on cells, as well as to explore the potential therapeutic effects of certain drugs. Additionally, TBPC has been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of certain drugs on cells.
Mecanismo De Acción
The mechanism of action of TBPC is not fully understood. However, it is believed that TBPC works by binding to certain receptors on the cell membrane, which then triggers a cascade of biochemical and physiological effects. Additionally, TBPC has been found to interact with certain enzymes, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
TBPC has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to affect cell proliferation, apoptosis, and cell differentiation. Additionally, TBPC has been found to affect the expression of certain genes, as well as to alter the expression of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBPC has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and is highly stable. Additionally, TBPC is relatively non-toxic and does not cause significant side effects. However, TBPC does have certain limitations, such as its low solubility in water and its relatively short half-life.
Direcciones Futuras
There are a number of potential future directions for research involving TBPC. For example, further research could be done to explore the mechanisms of action of TBPC, as well as to identify potential therapeutic applications of TBPC. Additionally, further research could be done to explore the biochemical and physiological effects of TBPC, as well as to identify potential new uses for TBPC in laboratory experiments. Finally, further research could be done to explore the potential toxic effects of TBPC, as well as to identify potential new methods for synthesizing TBPC.
Métodos De Síntesis
TBPC is synthesized through a reaction between tert-butyl isocyanate and 6-chloropyridazin-4-yl carbamate. The reaction is carried out at room temperature and yields a product with a purity of greater than 95%.
Propiedades
IUPAC Name |
tert-butyl N-(6-chloropyridazin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-6-4-7(10)13-11-5-6/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKTNHBFSAPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)

![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)




![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)


![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)


![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)